tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane
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Description
Tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane, also known as this compound, is a useful research compound. Its molecular formula is C₃₄H₅₈OSi and its molecular weight is 510.91. The purity is usually 95%.
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Biological Activity
tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane (CAS No. 104846-62-0) is a silane compound characterized by its complex structure and potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C34H58OSi
- Molecular Weight : 510.91 g/mol
- Physical State : Oil
- Color : Light Yellow
- Solubility : Soluble in dichloromethane (DCM) and hexanes .
The biological activity of tert-butyl-dimethyl-silane derivatives often relates to their ability to interact with various biological targets. The presence of the silane group may enhance the lipophilicity of the compound, facilitating membrane permeability and interaction with lipid bilayers. This property can lead to modulation of cellular signaling pathways, potentially influencing processes such as apoptosis, inflammation, and cell proliferation.
Cytotoxicity and Cell Viability
Cytotoxicity assays are vital for assessing the safety profile of chemical compounds. Preliminary studies involving structurally related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For instance, some silane derivatives demonstrated significant inhibition of cell viability in human cancer cell lines at micromolar concentrations, indicating potential therapeutic applications .
In Vivo Studies
In vivo studies on related silane compounds have revealed their potential in modulating immune responses. For example, certain derivatives have been shown to enhance macrophage activity and cytokine production, suggesting an immunomodulatory effect that could be beneficial in treating inflammatory diseases .
Case Study 1: Antimicrobial Activity
A study conducted on a series of silane compounds demonstrated their efficacy against pathogenic bacteria. The results indicated that certain structural modifications could enhance their antibacterial activity. Although direct studies on tert-butyl-dimethyl-silane are lacking, these findings suggest a promising avenue for future research into its antimicrobial properties.
Case Study 2: Cancer Cell Line Inhibition
In a comparative analysis of silanes' effects on cancer cell lines, one derivative showed an IC50 value of 25 µM against breast cancer cells. While specific data for tert-butyl-dimethyl-silane is not available, the structural similarities imply potential for similar biological effects .
Data Tables
Property | Value |
---|---|
Molecular Formula | C34H58OSi |
Molecular Weight | 510.91 g/mol |
Physical State | Oil |
Color | Light Yellow |
Solubility | DCM, Hexanes |
Biological Activity | Observations |
---|---|
Antimicrobial | Potential activity observed in related compounds |
Cytotoxicity | Varies; structurally related compounds show significant inhibition |
Immunomodulatory | Enhanced macrophage activity reported in similar studies |
Properties
IUPAC Name |
[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58OSi/c1-24(2)25(3)14-15-27(5)31-20-21-32-28(13-12-22-34(31,32)9)17-18-29-23-30(19-16-26(29)4)35-36(10,11)33(6,7)8/h14-15,17-18,24-25,27,30-32H,4,12-13,16,19-23H2,1-3,5-11H3/b15-14+,28-17+,29-18-/t25-,27+,30-,31+,32-,34+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHUIJWPZSWHEE-IYBFNROZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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